[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a fluorophenyl group and a pyrazolyl group connected via a methyl bridge. This compound is part of a broader class of heterocyclic amines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorophenyl and pyrazolyl groups play a crucial role in binding to these targets, thereby exerting their effects .
Comparison with Similar Compounds
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be compared with other similar compounds, such as:
- [(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- [(3-chlorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- [(3-fluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
These compounds share similar structural features but differ in the nature of the substituents, which can influence their chemical reactivity and biological activities .
Properties
Molecular Formula |
C12H14FN3 |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C12H14FN3/c1-16-6-5-12(15-16)9-14-8-10-3-2-4-11(13)7-10/h2-7,14H,8-9H2,1H3 |
InChI Key |
PHXQIBKLMFPPGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.